Cas no 847802-91-9 (6-hydroxy-N-methylnaphthalene-1-carboxamide)

6-Hydroxy-N-methylnaphthalene-1-carboxamide is a naphthalene-derived carboxamide compound featuring a hydroxyl group at the 6-position and a methyl-substituted amide at the 1-position. This structure imparts unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The hydroxyl group enhances solubility in polar solvents, while the carboxamide moiety offers reactivity for further derivatization. Its rigid naphthalene backbone provides stability, making it suitable for applications requiring robust aromatic frameworks. The compound is particularly useful in the development of bioactive molecules, where its functional groups allow for selective modifications. High purity grades are available to ensure consistency in research and industrial applications.
6-hydroxy-N-methylnaphthalene-1-carboxamide structure
847802-91-9 structure
Product Name:6-hydroxy-N-methylnaphthalene-1-carboxamide
CAS No:847802-91-9
MF:C12H11NO2
MW:201.221243143082
MDL:MFCD19441202
CID:1040074
PubChem ID:22892796
Update Time:2025-10-31

6-hydroxy-N-methylnaphthalene-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-Hydroxy-N-methyl-1-naphthamide
    • 6-hydroxy-N-methyl-1-Naphthalenecarboxamide
    • 6-Hydroxy-N-methyl-1-phthamide
    • 6-hydroxy-N-methylnaphthalene-1-carboxamide
    • 1-Naphthalenecarboxamide, 6-hydroxy-N-methyl-
    • 1-Naphthalenecarboxamide,6-hydroxy-N-methyl-
    • NCTCADPFOMVLRZ-UHFFFAOYSA-N
    • BCP14508
    • ST24045405
    • 6-Hydroxy-N-methyl-1-naphthalenecarboxamide (ACI)
    • A1-91598
    • SCHEMBL381778
    • CS-M2549
    • DB-296557
    • DTXSID10628774
    • AKOS015904646
    • 847802-91-9
    • CS-14677
    • DB-076119
    • F15712
    • MDL: MFCD19441202
    • Inchi: 1S/C12H11NO2/c1-13-12(15)11-4-2-3-8-7-9(14)5-6-10(8)11/h2-7,14H,1H3,(H,13,15)
    • InChI Key: NCTCADPFOMVLRZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC(=CC=2)O)C=CC=1)NC

Computed Properties

  • Exact Mass: 201.078978594g/mol
  • Monoisotopic Mass: 201.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.239±0.06 g/cm3 (20 ºC 760 Torr)

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6-hydroxy-N-methylnaphthalene-1-carboxamide Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  0.5 h, 80 °C
1.2 3 h, 80 °C
1.3 Reagents: Hydrochloric acid ;  pH 2 - 3
Reference
Therapeutic effect and mechanism of new heterocycles compound in systemic lupus erythematosus by modulating excessive response in macrophages
Li, Yan; Zeng, Hongqiang; Sun, Shangyong; Guo, Xiongbo, Latin American Journal of Pharmacy, 2022, 41(10), 1986-1990

6-hydroxy-N-methylnaphthalene-1-carboxamide Raw materials

6-hydroxy-N-methylnaphthalene-1-carboxamide Preparation Products

6-hydroxy-N-methylnaphthalene-1-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:847802-91-9)6-hydroxy-N-methylnaphthalene-1-carboxamide
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Quantity:250.0mg/500.0mg/1.0g/5.0g/10.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:43
Price ($):173.0/243.0/347.0/1041.0/1736.0
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6-hydroxy-N-methylnaphthalene-1-carboxamide Related Literature

Additional information on 6-hydroxy-N-methylnaphthalene-1-carboxamide

Introduction to 6-hydroxy-N-methylnaphthalene-1-carboxamide (CAS No. 847802-91-9)

6-hydroxy-N-methylnaphthalene-1-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 847802-91-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the naphthalene derivative family, characterized by a hydroxyl group at the 6-position and an amide functional group at the 1-position, with a methyl substituent on the nitrogen atom of the amide. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and therapeutic applications.

The naphthalene core structure is well-known for its versatility in medicinal chemistry, offering a scaffold that can be modified to produce a wide array of biologically active molecules. The presence of both hydroxyl and amide groups in 6-hydroxy-N-methylnaphthalene-1-carboxamide introduces potential sites for hydrogen bonding, hydrophobic interactions, and other pharmacophoric elements that are critical for binding to biological targets. This structural configuration has been investigated in various contexts, particularly in the development of novel pharmacological agents.

In recent years, there has been growing interest in harnessing natural product-inspired scaffolds for drug development. Naphthalene derivatives, including 6-hydroxy-N-methylnaphthalene-1-carboxamide, have been explored for their potential to interact with biological macromolecules such as enzymes and receptors. The hydroxyl group at the 6-position can participate in hydrogen bonding interactions, while the amide moiety can engage in polar interactions, making this compound a versatile tool for medicinal chemists.

One of the most compelling aspects of 6-hydroxy-N-methylnaphthalene-1-carboxamide is its potential as a precursor or intermediate in the synthesis of more complex molecules. The flexibility of its structure allows for modifications at multiple positions, enabling chemists to tailor its properties for specific biological activities. For instance, further functionalization could lead to derivatives with enhanced solubility, bioavailability, or target specificity.

Recent studies have highlighted the importance of scaffold hopping—exploring different molecular frameworks to discover novel bioactive compounds—in drug discovery. 6-hydroxy-N-methylnaphthalene-1-carboxamide fits well into this strategy, as its naphthalene core provides a familiar yet adaptable scaffold. Researchers have been particularly interested in its potential applications in oncology and anti-inflammatory therapies, where structurally diverse compounds are needed to modulate complex disease pathways.

The pharmacological profile of 6-hydroxy-N-methylnaphthalene-1-carboxamide is still under investigation, but preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors relevant to human health. For example, its structural motif could mimic natural products known to interfere with metabolic pathways involved in cancer progression or inflammatory responses. Such findings underscore the need for further exploration of this compound and its derivatives.

In addition to its pharmacological potential, 6-hydroxy-N-methylnaphthalene-1-carboxamide has attracted attention for its synthetic utility. The presence of both hydroxyl and amide groups provides multiple handles for chemical transformations, allowing for the construction of more elaborate molecular architectures. This makes it a valuable building block in synthetic organic chemistry, particularly for libraries designed for high-throughput screening.

The synthesis of 6-hydroxy-N-methylnaphthalene-1-carboxamide itself presents an interesting challenge due to the need to introduce specific functional groups at precise positions on the naphthalene ring. Advanced synthetic methodologies, such as catalytic hydrogenation or palladium-catalyzed cross-coupling reactions, have been employed to achieve this goal with high regioselectivity. These techniques are essential for producing compounds with desired properties without unintended modifications elsewhere in the molecule.

From a computational chemistry perspective, 6-hydroxy-N-methylnaphthalene-1-carboxamide has been modeled to understand its interactions with biological targets at a molecular level. Molecular docking studies have suggested that it could bind to proteins involved in disease processes, providing insights into potential mechanisms of action. These computational approaches complement experimental efforts by predicting how changes in structure might affect biological activity.

The future direction of research on 6-hydroxy-N-methylnaphthalene-1-carboxamide will likely involve both synthetic optimization and biological evaluation. By refining synthetic routes and exploring new derivatives, scientists hope to uncover compounds with improved efficacy and reduced toxicity. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into tangible therapeutic benefits.

In conclusion,6-hydroxy-N-methylnaphthalene-1-carboxamide (CAS No. 847802-91-9) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable candidate for drug discovery efforts aimed at addressing unmet medical needs. As our understanding of molecular interactions continues to evolve,6-hydroxy-N-methylnaphthalene-1-carboxamide will undoubtedly play an important role in shaping the future of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:847802-91-9)6-hydroxy-N-methylnaphthalene-1-carboxamide
A863998
Purity:99%/99%/99%/99%/99%
Quantity:250.0mg/500.0mg/1.0g/5.0g/10.0g
Price ($):173.0/243.0/347.0/1041.0/1736.0
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